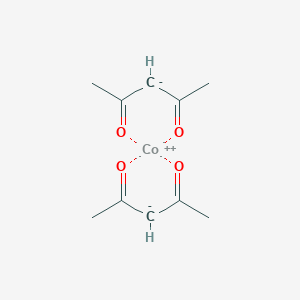
Cobalt(II) bis(acetylacetonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cobalt(II) bis(acetylacetonate) is a coordination compound with the chemical formula Co(C_5H_7O_2)_2. It is a complex derived from cobalt and acetylacetone, a β-diketone. This compound is known for its vibrant red color and is commonly used in various chemical processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) bis(acetylacetonate) is typically synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The base helps in deprotonating the acetylacetone, facilitating the formation of the complex. The reaction can be represented as follows:
Co2++2C5H8O2→Co(C5H7O2)2+2H+
The product is then recrystallized from solvents like acetone or methanol to obtain pure Cobalt(II) bis(acetylacetonate) .
Industrial Production Methods
In industrial settings, the production of Cobalt(II) bis(acetylacetonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Cobalt(II) bis(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt nanoparticles or cobalt(I) complexes.
Substitution: Mixed-ligand cobalt complexes.
科学的研究の応用
Chemical Properties and Structure
Cobalt(II) bis(acetylacetonate) is a coordination complex formed by two acetylacetonate ligands coordinating to a cobalt ion. Its structure allows for solubility in organic solvents and the formation of chelate rings, which enhance its stability and reactivity in various chemical processes .
Catalytic Applications
Cobalt(II) bis(acetylacetonate) serves as an effective catalyst in several organic reactions, particularly those involving the formation of complex organic molecules.
- Hydrogen Atom Transfer (HAT) Reactions : Co(acac)₂ is utilized in HAT hydrofunctionalization reactions, enabling the Markovnikov-selective addition of functional groups to alkenes. This method has been shown to be efficient for various substrates, demonstrating high regioselectivity .
- Isocyanide Insertion Reactions : It catalyzes the insertion of isocyanides into amines to form ureas and azaheterocycles, which are valuable intermediates in pharmaceutical synthesis .
- C-H Functionalization : Cobalt(II) bis(acetylacetonate) facilitates C-H functionalization reactions via imidate assistance, which is crucial for synthesizing complex organic molecules .
- Epoxidation of Olefins : It has been anchored onto magnetic mesoporous silica nanospheres to act as a catalyst for olefin epoxidation, highlighting its role in catalysis research .
Co(acac)₂ has shown promise as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media. Its hybrid materials exhibit high electrocatalytic activity and durability, making it suitable for energy conversion applications like fuel cells .
Material Science
In material science, Cobalt(II) bis(acetylacetonate) is employed in the fabrication of various nanostructured materials through chemical vapor deposition (CVD) techniques. These materials have potential applications in electronics and photonics due to their unique optical and electronic properties .
Case Study 1: Hydrofunctionalization Reactions
A study demonstrated that using Co(acac)₂ with tert-butyl hydroperoxide and triethylsilane allows for a wide range of hydrofunctionalization reactions with alkenes. The system showed high efficiency and selectivity, paving the way for further development in complex reaction settings .
Case Study 2: Synthesis of Cobalt Nanoparticles
Research conducted at the Leibniz Institute highlighted the use of Co(acac)₂ as a precursor for cobalt nanoparticles via thermal decomposition methods. The resulting nanoparticles exhibited excellent electrochemical performance, indicating their potential use in energy storage devices .
作用機序
The mechanism by which Cobalt(II) bis(acetylacetonate) exerts its effects involves coordination chemistry. The acetylacetonate ligands form a stable chelate ring with the cobalt ion, which can then participate in various catalytic cycles. The compound can facilitate electron transfer processes, making it effective in redox reactions. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the coordination of the cobalt center with substrates or other reactants .
類似化合物との比較
Cobalt(II) bis(acetylacetonate) is compared with other metal acetylacetonates, such as:
Nickel(II) bis(acetylacetonate): Similar in structure but has different magnetic and catalytic properties.
Copper(II) bis(acetylacetonate): Known for its use in organic synthesis and as a precursor for copper nanoparticles.
Iron(III) tris(acetylacetonate): Used in various catalytic processes and as a precursor for iron oxide nanoparticles.
Uniqueness
Cobalt(II) bis(acetylacetonate) is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications where other metal acetylacetonates may not perform as effectively .
特性
CAS番号 |
14024-48-7 |
|---|---|
分子式 |
C10H16CoO4 |
分子量 |
259.16 g/mol |
IUPAC名 |
cobalt;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChIキー |
FCEOGYWNOSBEPV-UHFFFAOYSA-N |
SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] |
異性体SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Key on ui other cas no. |
14024-48-7 |
物理的記述 |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
ピクトグラム |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















